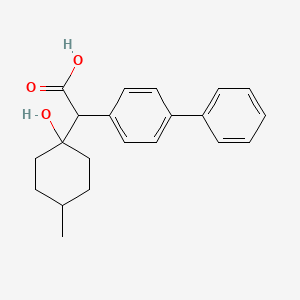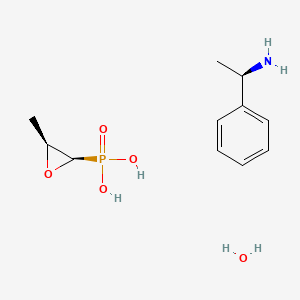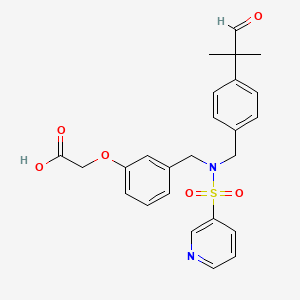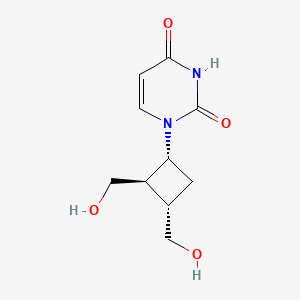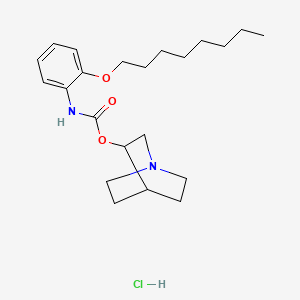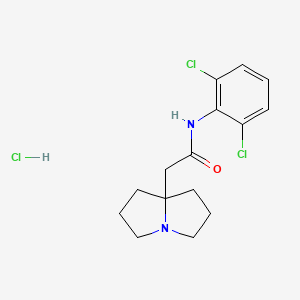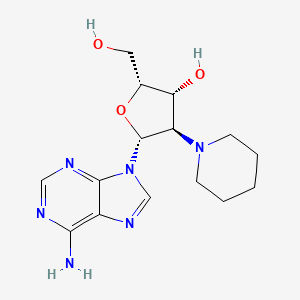
7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of pyrazole, triazole, and pyrimidine rings, making it a unique and potentially valuable molecule in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-” typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their sequential assembly through condensation reactions, cyclization, and functional group modifications. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction parameters.
化学反应分析
Types of Reactions
The compound “7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the type of reaction performed. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl chains.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, heterocyclic compounds like this one are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules. They may be used in assays to investigate biological pathways and mechanisms.
Medicine
In medicine, such compounds are explored for their therapeutic potential. They may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders. Researchers may study their pharmacokinetics, pharmacodynamics, and toxicity profiles to evaluate their suitability as drug candidates.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers, dyes, and agrochemicals. Its unique properties can be harnessed to create products with specific functionalities and performance characteristics.
作用机制
The mechanism of action of “7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-” depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets, modulating their activity, and altering cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, triazole, and pyrimidine rings. Examples include:
- 7H-Pyrazolo(4,3-d)pyrimidine
- 1,2,4-Triazolo(1,5-a)pyrimidine
- 5-Amino-1H-pyrazole
Uniqueness
The uniqueness of “7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-(methoxy-11C)phenyl)propyl)-” lies in its specific combination of ring systems and functional groups. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
316173-59-8 |
|---|---|
分子式 |
C20H19N7O2 |
分子量 |
388.4 g/mol |
IUPAC 名称 |
4-(furan-2-yl)-10-[3-(4-(111C)methoxyphenyl)propyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |
InChI |
InChI=1S/C20H19N7O2/c1-28-14-8-6-13(7-9-14)4-2-10-26-18-15(12-22-26)19-23-17(16-5-3-11-29-16)25-27(19)20(21)24-18/h3,5-9,11-12H,2,4,10H2,1H3,(H2,21,24)/i1-1 |
InChI 键 |
AEULVFLPCJOBCE-BJUDXGSMSA-N |
手性 SMILES |
[11CH3]OC1=CC=C(C=C1)CCCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 |
规范 SMILES |
COC1=CC=C(C=C1)CCCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




